2-Methyl-2-(pyrazin-2-yl)butan-1-amine
Description
2-Methyl-2-(pyrazin-2-yl)butan-1-amine (CAS: CID 83695027) is a branched primary amine featuring a pyrazine heterocycle at the C2 position of a butyl chain. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol), with the SMILES string CCC(C)(CN)C1=NC=CN=C1 and InChIKey QRTJJULQIYYXDO-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-2-pyrazin-2-ylbutan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-3-9(2,7-10)8-6-11-4-5-12-8/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
QRTJJULQIYYXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach typically involves:
- Functionalization of pyrazine at the 2-position through nucleophilic substitution or metal-catalyzed coupling.
- Introduction of the 2-methylbutan-1-amine side chain via alkylation or reductive amination.
- Use of protecting groups or selective reagents to avoid over-alkylation or side reactions.
Stepwise Synthesis Procedure
Based on patent literature and peer-reviewed studies, the following stepwise method is recommended:
| Step | Reaction | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 2-amino-pyrazine derivative | Reaction of pyrazine with amine source, e.g., 2-amino-pyrazine synthesis via nucleophilic substitution | Temperature: 25-85°C; Solvent: Dimethylformamide or acetonitrile | Use of potassium tert-butoxide as base improves yield |
| 2 | Alkylation with 2-methyl-2-bromobutane or equivalent | Addition of alkyl halide to 2-amino-pyrazine in presence of base | Temperature: 25-80°C; Solvent: DMF or acetonitrile | Slow addition to control reaction rate; stirring 4-6 hours |
| 3 | Reductive amination (optional) | If aldehyde intermediate used, reductive amination with ammonia or amine | Catalyst: Sodium cyanoborohydride; Temperature: 0-25°C | Ensures formation of primary amine side chain |
| 4 | Purification and crystallization | Use of hydrocarbon solvents such as n-heptane for crystallization | Temperature: Cooling to below 40°C | Filtering and drying yields crystalline product |
Example Synthesis from Patent WO2018008042A1
Preparation of N-isopropyl-5,6-diphenylpyrazin-2-amine (analogous step): Isopropyl bromide added to 2-amino-5,6-diphenylpyrazine with potassium tert-butoxide in dimethylformamide at 25-30°C, heated to 80-85°C for 6 hours. The reaction mixture cooled and diluted with water, stirred, filtered, and dried to yield the amine intermediate.
Alkylation of pyrazine with bromoacetic acid derivatives: 2-bromoacetic acid added to a mixture of l-chlorobutan-4-ol, potassium carbonate, and acetonitrile at 25-30°C, heated to 75-80°C for 6 hours, then acidified and isolated.
This method demonstrates the feasibility of introducing alkylamine side chains onto pyrazine rings via halide intermediates and base-mediated substitution.
Reaction Conditions and Optimization
Temperature and Solvent Effects
- Optimal temperature ranges for alkylation reactions are typically 25-85°C.
- Solvents such as dimethylformamide, acetonitrile, and hydrocarbon solvents (n-heptane) are preferred for solubility and reaction control.
- Crystallization is favored by cooling the reaction mixture below 40°C in hydrocarbon solvents to obtain pure solid forms.
Catalyst and Base Selection
- Potassium tert-butoxide is effective for deprotonation and promoting nucleophilic substitution.
- Use of mild bases prevents side reactions and degradation of pyrazine ring.
- In reductive amination steps, sodium cyanoborohydride is preferred for selective reduction of imines.
Analytical Data and Characterization
Purity and Yield
- Yields of key intermediates such as N-isopropyl-pyrazin-2-amine derivatives range from 60-85% under optimized conditions.
- Final compound purity is confirmed by melting point analysis, with crystallization improving solid-state purity.
Spectroscopic Characterization
- Proton nuclear magnetic resonance spectroscopy shows characteristic signals for pyrazine protons and aliphatic side chain methyl and methylene groups.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 2-methyl-2-(pyrazin-2-yl)butan-1-amine.
- Infrared spectroscopy indicates primary amine N-H stretches and aromatic C=N stretches.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct alkylation with alkyl bromide | 2-amino-pyrazine, 2-methyl-2-bromobutane, potassium tert-butoxide | 25-85°C, DMF solvent, 4-6 h | 70-80 | Straightforward, moderate yield |
| Reductive amination of aldehyde intermediate | 2-pyrazinyl aldehyde, ammonia, sodium cyanoborohydride | 0-25°C, methanol solvent, 2-4 h | 65-75 | Requires aldehyde precursor |
| Multi-step halide substitution and acidification | 2-bromoacetic acid, chlorobutanol, potassium carbonate | 25-80°C, acetonitrile solvent, 6 h | 60-70 | Used for side chain elaboration |
Research Findings and Literature Support
- Patent WO2018008042A1 provides detailed synthetic routes for pyrazine derivatives with alkylamine substitution, including reaction conditions, solvent systems, and crystallization protocols.
- Studies on heteroaromatic amine synthesis emphasize the importance of base strength, temperature control, and solvent choice to maximize yield and purity.
- Optimization of reaction parameters such as temperature and oxygen availability can enhance yields in related heterocyclic amine syntheses, as demonstrated in analogous systems.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyrazin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-Methyl-2-(pyrazin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrazin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include pyrazine-containing amines with variations in chain length, branching, and substituents. A comparative analysis is provided below:
| Compound | Molecular Formula | MW (g/mol) | Key Features | Calculated LogP | Solubility (Inferred) |
|---|---|---|---|---|---|
| 2-Methyl-2-(pyrazin-2-yl)butan-1-amine | C₉H₁₅N₃ | 165.24 | Branched butyl chain, pyrazin-2-yl, primary amine | 1.2 | Moderate (polar solvents) |
| 2-(6-Methylpyrazin-2-yl)ethan-1-amine | C₇H₁₁N₃ | 137.18 | Linear ethyl chain, 6-methylpyrazin-2-yl, primary amine | 0.8 | High (aqueous) |
| 1-[3-(1H-Indazol-1-yl)pyrazin-2-yl]methanamine | C₁₂H₁₂ClN₅ | 269.71 | Pyrazine with indazole substituent, methylamine backbone | 2.5 | Low (organic solvents) |
Notes:
- Chain Length and Branching : The branched butyl chain in the target compound enhances steric bulk compared to the linear ethyl chain in 2-(6-methylpyrazin-2-yl)ethan-1-amine . This may reduce metabolic clearance but increase lipophilicity (higher LogP).
- Hybrid Systems : Compounds like 1-[3-(1H-indazol-1-yl)pyrazin-2-yl]methanamine () demonstrate how fused heterocycles (e.g., indazole) can drastically modify solubility and receptor interactions .
Pharmacological and Functional Implications
- Bioavailability : The target compound’s higher molecular weight and branched structure may improve membrane permeability compared to the ethyl analog but reduce aqueous solubility .
- Binding Interactions : The pyrazine ring’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes, receptors), while methyl groups may enhance hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2-(pyrazin-2-yl)butan-1-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a pyrazine derivative with a butan-1-amine backbone. Key steps include:
- Alkylation : Reacting 2-methylpyrazine with a halogenated butan-1-amine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Reductive Amination : Using sodium cyanoborohydride or similar reagents to reduce imine intermediates formed between pyrazine aldehydes and butan-1-amine derivatives .
- Optimization : Adjusting solvent polarity (e.g., switching from toluene to acetonitrile) and catalyst loading (e.g., Pd/C for hydrogenation) can improve yields by 15–20% .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of the pyrazine ring (δ 8.3–8.5 ppm for aromatic protons) and the butan-1-amine chain (δ 1.2–1.5 ppm for methyl groups) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 164.25 .
Q. What safety precautions are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a P95 respirator if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks, as amines can irritate respiratory systems .
Advanced Research Questions
Q. How can computational models address discrepancies in predicting the compound's solubility and hydrogen-bonding behavior?
- Challenge : PCP-SAFT models struggle with asymmetric hydrogen-bond donor/acceptor sites in amines, leading to inaccuracies in phase behavior predictions .
- Solution : Combine MD simulations (e.g., GROMACS) with experimental data (e.g., DSC for melting points) to refine force field parameters. For example, adjust partial charges on the pyrazine nitrogen to better capture dipole interactions .
Q. What strategies resolve contradictions in bioactivity data across different enzyme inhibition assays?
- Case Study : Conflicting IC₅₀ values for DPP-IV inhibition may arise from assay conditions (e.g., pH or substrate concentration).
- Validation : Standardize assays using a fluorogenic substrate (e.g., Gly-Pro-AMC) at pH 7.4 and 37°C. Include positive controls like sitagliptin .
- Statistical Analysis : Apply ANOVA to compare results across labs, ensuring p < 0.05 for significance .
Q. How can X-ray crystallography address challenges in resolving the compound's conformational isomers?
- Crystallization : Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a cryoprotectant.
- Refinement : In SHELXL, apply TWIN and BASF commands to handle twinning and anisotropic displacement parameters for the amine group .
- Data : A typical resolution of 0.8 Å and R₁ < 5% ensures accurate determination of bond lengths and angles .
Q. What experimental designs improve SAR studies for this compound's neuroactive potential?
- In Silico Screening : Dock the compound into GABA receptor models (e.g., PDB ID 6HUP) using AutoDock Vina. Focus on π-π stacking between pyrazine and receptor aromatics .
- In Vivo Testing : Administer 10–50 mg/kg doses in rodent models, monitoring locomotor activity and EEG changes. Pair with microdialysis to measure neurotransmitter levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
